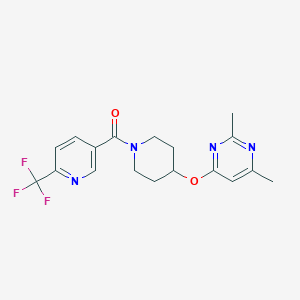
N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as HDMPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. HDMPC belongs to the class of piperidine carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to reduce fever in animal models of fever. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds with similar pharmacological profiles.
Orientations Futures
There are several future directions for research on N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a treatment for chronic pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with 2-hydroxy-3,3-dimethylbutyl propenone in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2-Hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-hydroxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-5-13(19)17-8-6-11(7-9-17)14(20)16-10-12(18)15(2,3)4/h5,11-12,18H,1,6-10H2,2-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXVXJKJYUCZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)
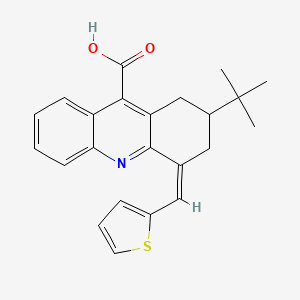
![4-(N-benzyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2602683.png)
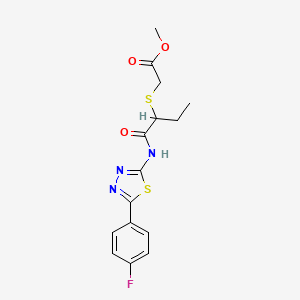
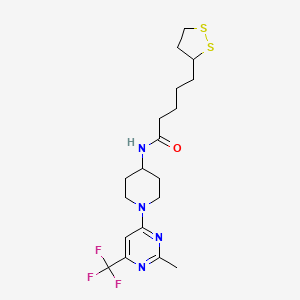
![(E)-4-((4-fluorophenyl)thio)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2602690.png)
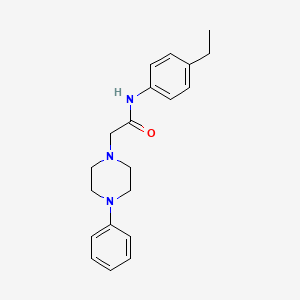
![1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2602693.png)
![N-(4-ethylphenyl)-2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2602694.png)
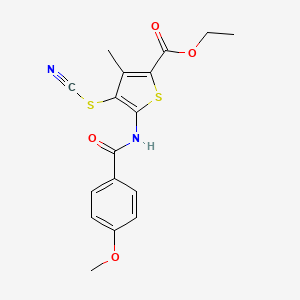


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)
